molecular formula C17H9Cl2F3N2O3 B12382726 3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid

3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid

Cat. No.: B12382726
M. Wt: 417.2 g/mol
InChI Key: XWTOEZDPMQBBMY-UHFFFAOYSA-N
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Description

3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including an indole ring, dichloroaniline, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 3,4-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 5,6,7-trifluoroindole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H9Cl2F3N2O3

Molecular Weight

417.2 g/mol

IUPAC Name

3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C17H9Cl2F3N2O3/c18-9-2-1-6(3-10(9)19)23-12(25)5-8-7-4-11(20)13(21)14(22)15(7)24-16(8)17(26)27/h1-4,24H,5H2,(H,23,25)(H,26,27)

InChI Key

XWTOEZDPMQBBMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC2=C(NC3=C(C(=C(C=C23)F)F)F)C(=O)O)Cl)Cl

Origin of Product

United States

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